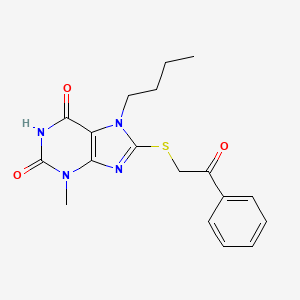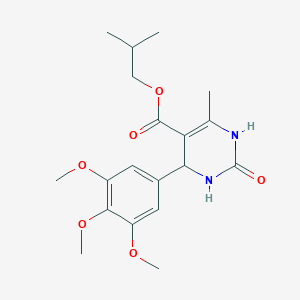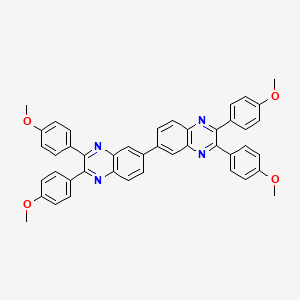
2-chloro-N-cyclododecyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclododecyl-4-nitrobenzamide is a chemical compound with the molecular formula C19H27ClN2O3 and a molecular weight of 366.892 g/mol . It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its unique structure, which includes a cyclododecyl group, a nitro group, and a chlorine atom attached to the benzene ring.
Preparation Methods
The synthesis of 2-chloro-N-cyclododecyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-chloro-N-cyclododecyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can lead to the formation of a new amide derivative.
Scientific Research Applications
2-chloro-N-cyclododecyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclododecyl-4-nitrobenzamide is not fully understood. its structural components suggest it could interact with various molecular targets. The nitro group may participate in redox reactions, while the amide bond and cyclododecyl group could influence the compound’s binding affinity to proteins or other biomolecules. Further research is needed to elucidate the specific pathways and targets involved .
Comparison with Similar Compounds
2-chloro-N-cyclododecyl-4-nitrobenzamide can be compared with other similar compounds, such as:
2-chloro-N-cyclohexyl-4-nitrobenzamide: This compound has a cyclohexyl group instead of a cyclododecyl group, which may affect its chemical reactivity and biological activity.
2-chloro-N-cyclopropyl-4-nitrobenzamide: The presence of a cyclopropyl group makes this compound more rigid and potentially alters its interaction with molecular targets.
2-chloro-N-methyl-4-nitrobenzamide: The smaller methyl group in this compound could lead to different steric and electronic effects compared to the larger cyclododecyl group.
These comparisons highlight the uniqueness of this compound, particularly its larger cyclododecyl group, which may confer distinct properties and applications.
Properties
Molecular Formula |
C19H27ClN2O3 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-chloro-N-cyclododecyl-4-nitrobenzamide |
InChI |
InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |
InChI Key |
TUEGTBOSTNTHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11684044.png)
![Heptyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11684047.png)

![(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11684072.png)
![methyl {4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B11684075.png)
![3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11684083.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684099.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11684107.png)

![N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11684121.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684129.png)
![Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11684135.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11684143.png)
